molecular formula C11H13BrFNO B1526686 1-(3-Bromo-5-fluorophenyl)piperidin-4-ol CAS No. 1129541-98-5

1-(3-Bromo-5-fluorophenyl)piperidin-4-ol

Cat. No. B1526686
M. Wt: 274.13 g/mol
InChI Key: FEVHZIAJTALKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-5-fluorophenyl)piperidin-4-ol” consists of a piperidine ring attached to a phenyl ring, which is substituted with bromine and fluorine atoms . The exact positions of these substituents can be determined by the numbering in the compound’s name.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of radiolabeled compounds for potential use in studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET) imaging, demonstrating the utility of halogenated phenylpiperidines in neuroimaging studies (R. Katoch-Rouse & A. Horti, 2003).
  • Development of highly selective and potentially CNS-active alpha 1-adrenoceptor antagonists from 5-heteroaryl-substituted analogues of sertindole, highlighting the pharmacological relevance of structurally similar compounds (T. Balle et al., 2003).
  • Enantiomeric resolution and simulation studies of bromo-substituted piperidine derivatives, showing the importance of stereochemistry in the biological activity and synthesis of such compounds (I. Ali et al., 2016).

Biological and Pharmacological Applications

  • Discovery of spiro-piperidin-4-ones with significant antimycobacterial activity, illustrating the therapeutic potential of piperidine derivatives in infectious disease treatment (R. Kumar et al., 2008).
  • Synthesis of novel derivatives for selective, potent, and orally active agonists at 5-HT1A receptors, indicating the utility of fluorophenylpiperidines in developing treatments for psychiatric disorders (B. Vacher et al., 1999).

properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-8-5-9(13)7-10(6-8)14-3-1-11(15)2-4-14/h5-7,11,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVHZIAJTALKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-fluorophenyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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